molecular formula C10H10BrFO B14060214 1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one

Cat. No.: B14060214
M. Wt: 245.09 g/mol
InChI Key: WLBDUYJEWGCPGY-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one is a brominated arylketone derivative characterized by a propan-2-one backbone substituted with a 4-fluorophenyl group and a bromomethyl moiety at the 2-position of the aromatic ring. Its molecular structure combines electrophilic (bromomethyl) and electron-withdrawing (fluorine) groups, which influence its reactivity in substitution and coupling reactions .

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H10BrFO/c1-7(13)4-8-2-3-10(12)5-9(8)6-11/h2-3,5H,4,6H2,1H3

InChI Key

WLBDUYJEWGCPGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)F)CBr

Origin of Product

United States

Preparation Methods

Substrate Selection and Directing Effects

The synthesis begins with the preparation of 1-(4-fluoro-2-methylphenyl)propan-2-one, a critical intermediate. Fluorobenzene derivatives are inherently deactivated toward electrophilic substitution due to the electron-withdrawing nature of fluorine. However, the use of aluminum chloride (AlCl₃) as a Lewis acid facilitates Friedel-Crafts acylation by activating the acylating agent. In a representative procedure, propanoyl chloride reacts with 4-fluoro-2-methylbenzene in anhydrous dichloromethane (DCM) at −10°C to 0°C, yielding the intermediate ketone.

Reaction Conditions:

  • Molar ratio: 1:1.2 (4-fluoro-2-methylbenzene : propanoyl chloride)
  • Catalyst: 1.5 equiv. AlCl₃
  • Temperature: −10°C to 0°C (ice-salt bath)
  • Yield: 72–78%

Challenges in Regioselectivity

The methyl group at the ortho position relative to fluorine directs electrophilic attack to the para position, but competing meta-substitution can occur. To suppress this, slow addition of propanoyl chloride (over 2–3 hours) and strict temperature control (−10°C) are critical. Post-reaction quenching with ice-water and extraction with DCM followed by sodium bicarbonate washing isolates the product.

Bromination of the Methyl Substituent

Radical vs. Electrophilic Bromination

The methyl group adjacent to the ketone in 1-(4-fluoro-2-methylphenyl)propan-2-one undergoes bromination via an electrophilic mechanism. Bromine (Br₂) in the presence of hydrobromic acid (HBr) in acetic acid achieves mono-bromination at the methyl site. This method avoids over-bromination and preserves the aromatic fluorine.

Optimized Bromination Protocol:

  • Reagents: Br₂ (1.1 equiv.), 30% HBr in acetic acid (2 vol%)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25–30°C (controlled addition over 1 hour)
  • Reaction Time: 6 hours
  • Yield: 84–89%

Mechanistic Insights

The reaction proceeds through the generation of a bromonium ion intermediate, facilitated by HBr. The methyl group’s electron-donating effect stabilizes the transition state, ensuring selective bromination at the methyl site rather than the aromatic ring.

Alternative Synthetic Pathways

Grignard Reagent-Based Alkylation

An alternative route involves the reaction of 2-bromo-4-fluorobenzyl magnesium bromide with acetone in tetrahydrofuran (THF). This method circumvents Friedel-Crafts limitations but requires stringent anhydrous conditions and yields 68–73%.

Key Steps:

  • Formation of Grignard Reagent:
    • 2-Bromo-4-fluorotoluene + Mg → 2-bromo-4-fluorobenzyl magnesium bromide
  • Nucleophilic Attack on Acetone:
    • Quenching with acetone followed by acidic workup yields the target compound.

Halogen Exchange Reactions

Patent data describe the use of potassium bromide (KBr) and copper(I) iodide (CuI) in dimethylformamide (DMF) to convert a chloromethyl precursor to the bromomethyl derivative. This method is less efficient (55–62% yield) due to competing side reactions.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.85–7.79 (m, 1H, aromatic), 7.45–7.38 (m, 1H, aromatic), 4.51 (s, 2H, CH₂Br), 2.98 (s, 3H, COCH₃), 2.62 (s, 3H, COCH₃).
  • ¹³C NMR (100 MHz, CDCl₃):
    δ 206.5 (C=O), 162.1 (d, J = 245 Hz, C-F), 134.2, 129.8, 116.4 (aromatic), 32.1 (CH₂Br), 29.8 (COCH₃), 27.3 (COCH₃).

Infrared (IR) Spectroscopy

  • Key Peaks:
    • 1705 cm⁻¹ (C=O stretch), 560 cm⁻¹ (C-Br stretch), 1220 cm⁻¹ (C-F stretch).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

To enhance scalability, microreactor systems enable precise control over exothermic bromination steps. A two-stage reactor (acylating + brominating zones) achieves 92% conversion with a residence time of 8 minutes.

Waste Management

Bromine and HBr byproducts are neutralized using sodium thiosulfate (Na₂S₂O₃) and recycled via distillation, reducing environmental impact.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Friedel-Crafts + Br₂ 89 99 Low High
Grignard Alkylation 73 97 Moderate Moderate
Halogen Exchange 62 95 High Low

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine substituent can influence the compound’s reactivity and stability by altering the electronic properties of the aromatic ring.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Key Substituents Similarity Index Applications/Reactivity References
1-(4-Bromo-2-fluorophenyl)propan-1-one 259750-61-3 C₉H₈BrFO Bromo at 4-, fluoro at 2-position 0.98 Precursor for chalcone derivatives
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one 801303-32-2 C₁₀H₁₀BrFO Additional methyl group at propanone 0.93 Drug R&D (97% purity)
1-(2,4-Difluorophenyl)-1-chloropropan-2-one - C₉H₇ClF₂O Chloro and difluoro substitution - Intermediate for agrochemicals

Key Observations :

  • Substituent Position : The position of bromine and fluorine significantly impacts reactivity. For example, 1-(4-Bromo-2-fluorophenyl)propan-1-one (CAS 259750-61-3) exhibits higher electrophilicity at the bromine site due to reduced steric hindrance compared to the target compound .
  • Steric Effects : The methyl group in 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one (CAS 801303-32-2) reduces reactivity in nucleophilic substitutions but enhances stability in storage .

Table 2: Comparative Reactivity in Common Reactions

Reaction Type Target Compound 1-(4-Fluorophenyl)propan-2-one 1-(4-Bromo-2,6-difluorophenyl)ethanone
Nucleophilic Substitution High (Br site) Moderate (ketone only) Low (steric hindrance from di-fluoro)
Cross-Coupling (Suzuki) Moderate Not applicable High (Br site accessible)
Reduction (Ketone → Alcohol) Yes (NaBH₄) Yes (NaBH₄) No (inert under standard conditions)

Key Findings :

  • The bromomethyl group in the target compound enables efficient alkylation reactions, unlike 1-(4-Fluorophenyl)propan-2-one, which lacks a leaving group .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : Compounds like 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (a chalcone derivative) exhibit planar conformations with dihedral angles of 7.14°–56.26° between aromatic rings, whereas bromomethyl-substituted analogues show distorted geometries due to bulkier substituents .
  • NMR Signatures: The $^{19}\text{F NMR}$ chemical shift of the target compound (δ ≈ -115 ppm) aligns with para-fluorophenyl derivatives, while meta-substituted analogues (e.g., 1-(3-Bromo-5-fluorophenyl)ethanone) display upfield shifts due to electronic effects .

Biological Activity

1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromomethyl group and a fluorophenyl moiety, suggest a diverse range of biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, interactions with biomolecules, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its electrophilic nature. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating various biological pathways. This mechanism allows the compound to influence enzyme activity and receptor interactions, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to inhibitory effects on metabolic pathways.
  • Cytotoxicity : Initial cytotoxicity assays indicate that the compound may affect cell viability in cancer cell lines.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntimicrobialPotential activity against Gram-positive bacteria
Enzyme InhibitionInhibitory effects on metabolic enzymes
CytotoxicityReduced cell viability in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations ranging from 20 µM to 40 µM, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of the compound with specific enzymes involved in metabolic pathways. The results indicated that the bromomethyl group facilitated strong binding affinity, leading to effective enzyme inhibition.

Q & A

Basic: What are the reliable synthetic routes for 1-(2-(Bromomethyl)-4-fluorophenyl)propan-2-one, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes :
    • Friedel-Crafts Acylation : React 4-fluorotoluene with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method is analogous to the synthesis of brominated propiophenone derivatives (e.g., 2-Bromo-4-methylpropiophenone) .
    • Bromination of 1-(4-Fluorophenyl)propan-2-one : Use N-bromosuccinimide (NBS) in a radical-initiated bromination reaction, with AIBN as a catalyst, under UV light or thermal conditions .
  • Purity Validation :
    • Chromatography : HPLC or GC-MS with a C18 column and UV detection (λ = 254 nm) to monitor impurities.
    • Spectroscopy : ¹H/¹³C NMR to confirm the absence of unreacted starting materials (e.g., residual 4-fluorophenylacetone peaks at δ 2.1 ppm for methyl groups) .
    • Melting Point Analysis : Compare experimental values with literature data (if available) to assess crystallinity and purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Key Peaks :
  • Bromomethyl group (CH₂Br): δ ~4.3–4.5 ppm (¹H), δ ~30–35 ppm (¹³C).
  • Fluorophenyl aromatic protons: Split signals due to para-substitution (e.g., doublets at δ 7.1–7.3 ppm).
  • Ketone carbonyl: δ ~205–210 ppm (¹³C) .
  • IR Spectroscopy :
    • Stretching vibrations for C=O (~1700 cm⁻¹) and C-Br (~550–650 cm⁻¹) .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 244 (C₁₀H₁₀BrFO⁺) and fragment ions corresponding to loss of Br (e.g., [M-Br]⁺ at m/z 165) .
  • X-ray Crystallography :
    • For unambiguous structural confirmation, use SHELXL for refinement. Monitor bond angles (e.g., C-Br bond length ~1.9 Å) and torsional parameters .

Advanced: How should researchers address discrepancies in crystallographic data during structure refinement of brominated aromatic ketones?

Methodological Answer:

  • Common Issues :
    • Disordered Bromine Atoms : Use PART instructions in SHELXL to model partial occupancy or split positions .
    • Twinned Crystals : Apply TWIN/BASF commands in SHELXL to refine twin laws (e.g., two-domain twinning) .
  • Validation Metrics :
    • Ensure R-factor convergence (R₁ < 5% for high-resolution data).
    • Check residual electron density maps for unmodeled solvent or missing hydrogen atoms .
  • Case Study :
    • For 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one, refinement with SHELXL resolved positional disorder in the bromine moiety, achieving a final R-factor of 0.039 .

Advanced: What strategies optimize the reaction yield in the bromomethylation of 4-fluorophenylpropan-2-one derivatives?

Methodological Answer:

  • Catalyst Selection :
    • Use radical initiators (e.g., AIBN) over electrophilic brominating agents to minimize side reactions like dibromination .
  • Solvent Optimization :
    • Non-polar solvents (e.g., CCl₄) enhance regioselectivity for bromomethylation .
  • Temperature Control :
    • Maintain 60–70°C to balance reaction rate and selectivity. Higher temperatures promote decomposition .
  • Stoichiometry :
    • A 1.2:1 molar ratio of NBS to substrate minimizes excess bromine residues .

Basic: What safety precautions are necessary when handling this compound given its reactive bromomethyl group?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations .
  • Storage :
    • Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
  • Waste Disposal :
    • Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .

Advanced: How can computational methods complement experimental data in elucidating the electronic effects of the fluorophenyl and bromomethyl groups?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron-withdrawing effects of the fluorine atom and bromomethyl group on the ketone’s reactivity .
  • Molecular Electrostatic Potential (MEP) Maps :
    • Visualize electrophilic regions (e.g., carbonyl carbon) to predict nucleophilic attack sites .
  • Case Study :
    • For (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, DFT studies revealed hyperconjugation between the fluorophenyl ring and carbonyl group, aligning with experimental UV-Vis data .

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